molecular formula C11H7FO4 B11804900 5-(2-Fluorophenoxy)furan-2-carboxylic acid

5-(2-Fluorophenoxy)furan-2-carboxylic acid

Cat. No.: B11804900
M. Wt: 222.17 g/mol
InChI Key: FRCKVOOIRXXICH-UHFFFAOYSA-N
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Description

5-(2-Fluorophenoxy)furan-2-carboxylic acid is an organic compound with the molecular formula C11H7FO4 It is a derivative of furan, a heterocyclic aromatic compound, and contains a fluorophenoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenoxy)furan-2-carboxylic acid typically involves the reaction of 2-fluorophenol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Corresponding alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Fluorophenoxy)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The furan ring’s aromatic nature allows for π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenoxy)methylfuran-2-carboxylic acid
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 2-Furoic acid

Uniqueness

5-(2-Fluorophenoxy)furan-2-carboxylic acid is unique due to the presence of both a fluorophenoxy group and a furan ring, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the combination of these functional groups allows for diverse applications in different fields of research.

Properties

Molecular Formula

C11H7FO4

Molecular Weight

222.17 g/mol

IUPAC Name

5-(2-fluorophenoxy)furan-2-carboxylic acid

InChI

InChI=1S/C11H7FO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14)

InChI Key

FRCKVOOIRXXICH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)F

Origin of Product

United States

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